

preliminary investigations of Silicon-28 for quantum computing

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An In-depth Technical Guide on the Preliminary Investigations of **Silicon-28** for Quantum Computing

Introduction

The pursuit of a scalable and coherent quantum computing platform has led researchers to investigate a variety of material systems. Among these, silicon has emerged as a frontrunner due to its compatibility with existing semiconductor manufacturing processes and the potential for long qubit coherence times.[1] Natural silicon, however, is composed of three isotopes: **Silicon-28** (^{28}Si , ~92.2% abundance), Silicon-29 (^{29}Si , ~4.7% abundance), and Silicon-30 (^{30}Si , ~3.1% abundance). The non-zero nuclear spin ($I=1/2$) of the ^{29}Si isotope introduces magnetic noise, which is a primary source of decoherence for spin qubits.[2] Consequently, preliminary investigations have focused on isotopically enriching silicon to create a "semiconductor vacuum" of pure ^{28}Si , which has a nuclear spin of zero, thereby providing a magnetically quiet environment for quantum bits (qubits).[3][4]

This technical guide provides a comprehensive overview of the foundational research into **Silicon-28** as a host material for quantum computing. It details the methods of isotopic enrichment, the fabrication of quantum devices, and the performance of qubits embedded within this purified material. The content is intended for researchers, scientists, and professionals in related fields, offering detailed experimental protocols and a quantitative summary of key findings.

Isotopic Enrichment of Silicon-28

A critical first step in leveraging silicon for quantum computing is the removal of the ^{29}Si isotope.^[1] The goal is to produce highly enriched ^{28}Si epitaxial films with precisely controlled purity levels.^{[5][6]} Current state-of-the-art techniques have achieved purities of 99.9984%, reducing residual ^{29}Si to below 50 parts per million (ppm).^[7]

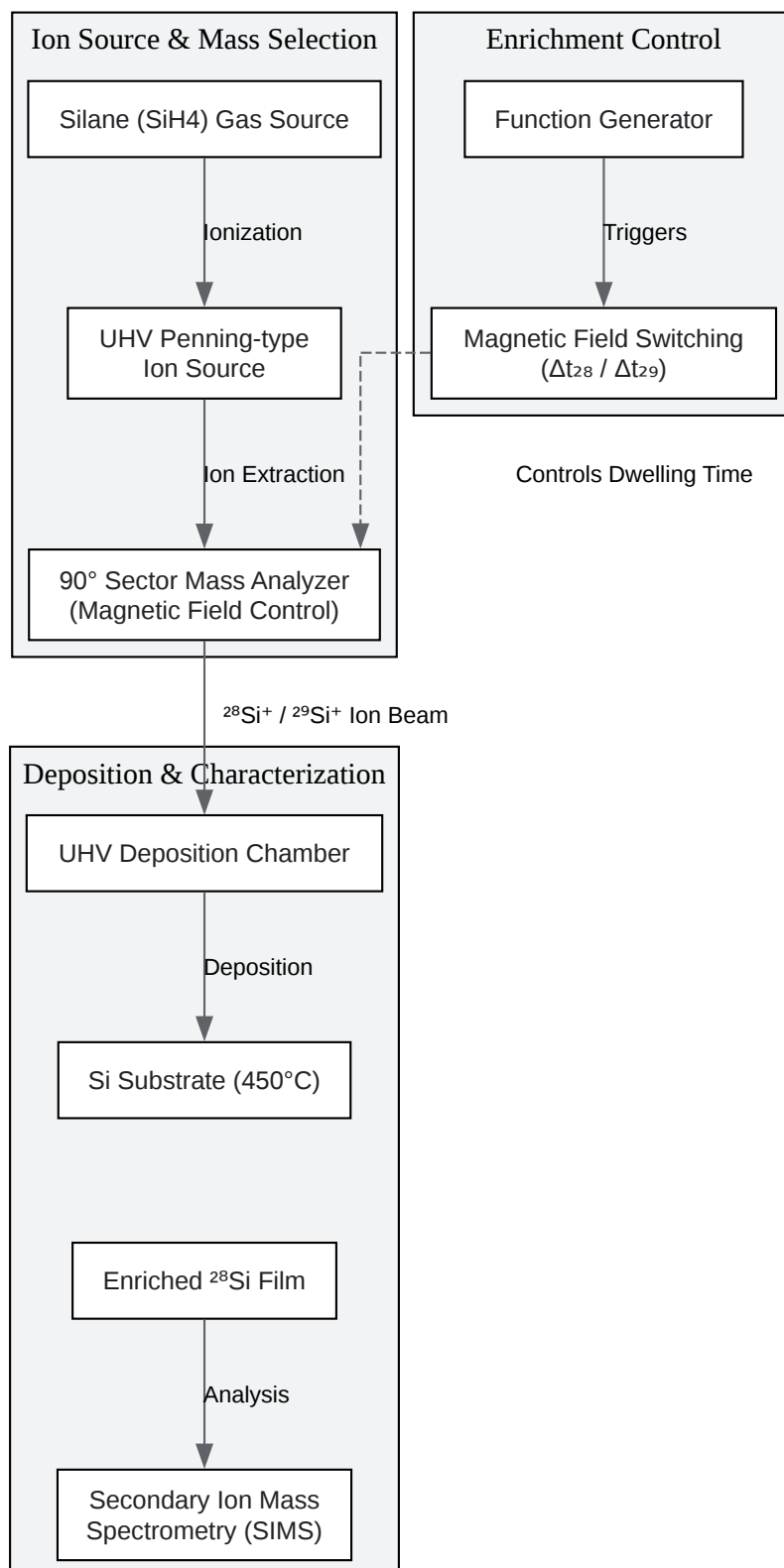
Experimental Protocol: Hyperthermal Energy Ion Beam Deposition

One successful method for creating ^{28}Si thin films with targeted enrichment levels is hyperthermal energy ion beam deposition.^[1] This technique offers precise control over the residual ^{29}Si concentration.

Methodology:

- **Ion Source:** Ultra-high purity silane (SiH_4) gas with natural isotopic abundance is used as the source material. The gas is ionized in a UHV Penning-type ion source.^[1]
- **Mass Analysis:** The extracted ions are passed through a 90° sector mass analyzer. By tuning the magnetic field, only ions with a specific mass-to-charge ratio (e.g., $^{28}\text{Si}^+$) are allowed to pass through an aperture, while other isotopes like $^{29}\text{Si}^+$ are rejected.^[1]
- **Targeted Enrichment:** To achieve a specific ^{29}Si concentration, the mass-selective magnetic field is periodically switched between the mass 28 and mass 29 peaks. The dwelling times on each peak (Δt_{28} and Δt_{29}) are precisely controlled by a function generator, which determines the final isotopic ratio in the deposited film.^[1]
- **Deposition:** The mass-selected ions are focused and deposited onto a float-zone natural abundance silicon substrate in a UHV deposition chamber. The substrate is typically heated to around 450°C to ensure high epitaxial film quality.^[1]
- **Characterization:** The isotopic composition of the deposited film is measured using secondary ion mass spectrometry (SIMS). This technique can resolve the ^{29}Si peak from the ^{28}SiH peak that can form during the measurement process, allowing for accurate quantification of the enrichment level.^[1]

The workflow for this process is visualized in the diagram below.



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Workflow for targeted isotopic enrichment of **Silicon-28**.

Quantitative Data: Isotopic Enrichment

The precision of the ion beam deposition technique allows for the creation of films with a wide range of ^{29}Si concentrations. The table below summarizes a comparison between the targeted, model-estimated, and experimentally measured ^{29}Si isotope fractions from a study.[\[1\]](#)

Target (10^{-6} mol/mol)	Estimated from Deposition (10^{-6} mol/mol)	Measured by SIMS (10^{-6} mol/mol)	Deviation (Target vs. Measured)
1	0.7	0.83	17%
10	9.9	10.5	5%
30	34.1	30	0%
40	40.7	20.5	48.75%
60	62.1	81	35%
75	77	74	1.33%
90	88.1	87	3.33%
300	316	300	0%
800	797	784	2%
1600	1630	1599	0.06%
3500	3530	3583	2.37%

Data sourced from a study on targeted enrichment of ^{28}Si thin films.[\[1\]](#)

Fabrication of Quantum Devices in Silicon-28

Once an enriched ^{28}Si layer is produced, the next step is to fabricate quantum devices, such as quantum dots, to host the qubits. These devices confine individual electrons, whose spin states

are used as the basis for the qubit.

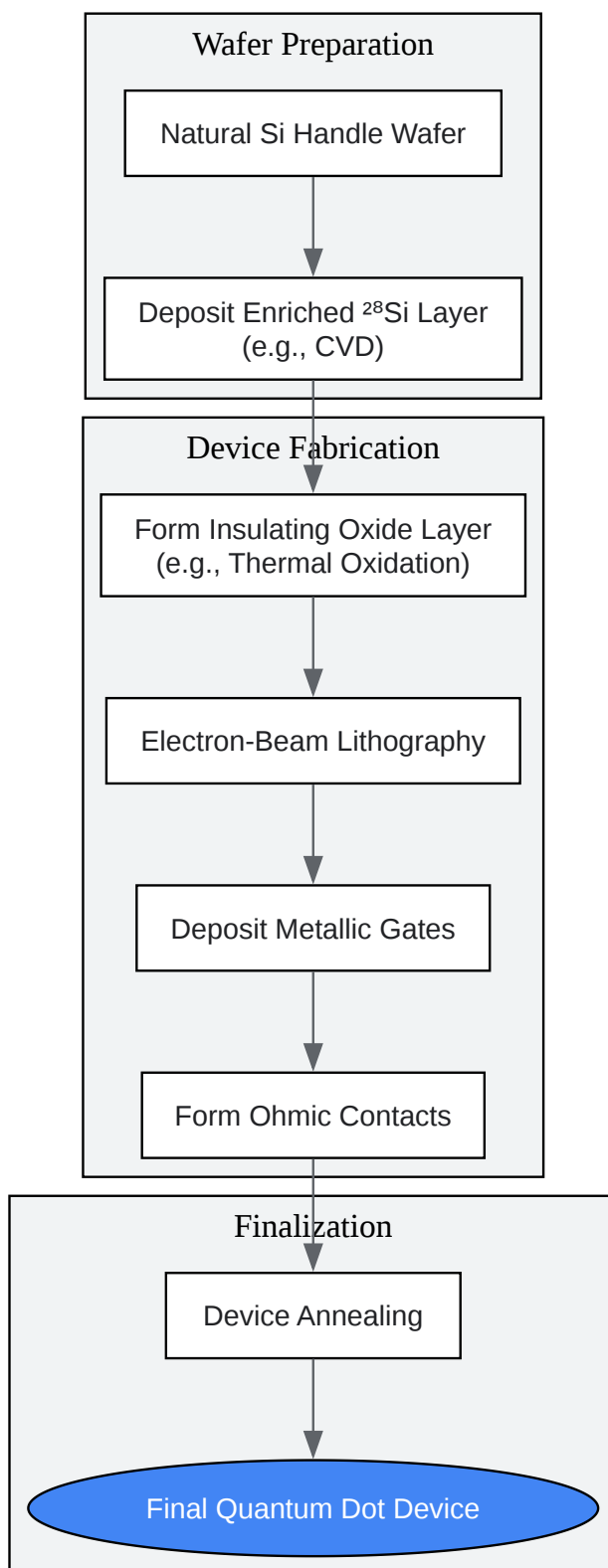
Experimental Protocol: Quantum Dot Fabrication

The fabrication of silicon-based quantum dots leverages standard semiconductor manufacturing techniques. A typical workflow involves the creation of a Si/SiGe heterostructure or a metal-oxide-semiconductor (MOS) stack.

Methodology:

- **Epitaxial Growth:** An isotopically enriched ^{28}Si layer is grown on a handle wafer. For Si/SiGe devices, this involves growing a ^{28}Si quantum well sandwiched between SiGe barrier layers using molecular beam epitaxy (MBE) or chemical vapor deposition (CVD).[\[8\]](#)[\[9\]](#)
- **Oxide Layer Formation:** An electrically insulating oxide layer (e.g., SiO_2) is formed on the surface. This can be achieved through thermal oxidation or atomic layer deposition (ALD).[\[8\]](#)
- **Gate Deposition:** A series of metallic gates are patterned on top of the oxide layer using electron-beam lithography. These gates are used to electrostatically define the quantum dots and control the qubit.[\[10\]](#)
- **Ohmic Contacts:** Ohmic contacts are created to provide a connection to the two-dimensional electron system (2DES) that forms at the Si/ SiO_2 or Si/SiGe interface.
- **Device Annealing:** A final annealing step may be performed to improve the quality of the interfaces and reduce charge noise.

The diagram below illustrates a generalized workflow for fabricating a quantum dot device in an enriched ^{28}Si substrate.



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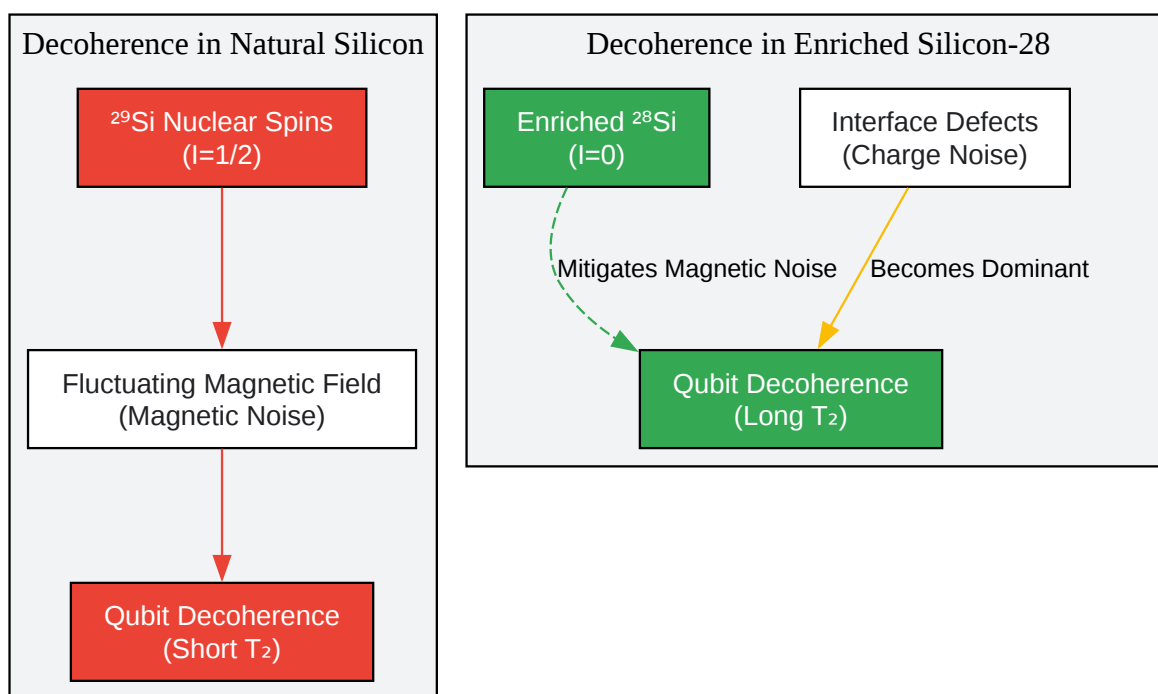
Generalized workflow for quantum dot device fabrication.

Qubit Performance in Silicon-28

The primary motivation for using ^{28}Si is to enhance qubit performance by increasing coherence times and gate fidelities. The removal of ^{29}Si nuclear spins significantly reduces magnetic noise, leading to dramatic improvements.^[7]

Decoherence Mechanisms and the Role of ^{28}Si

Decoherence is the process by which a qubit loses its quantum information to the environment. In natural silicon, the dominant mechanism for spin qubit decoherence is the interaction with the fluctuating magnetic field created by the nuclear spins of ^{29}Si isotopes.^{[2][7]} Isotopic enrichment to pure ^{28}Si effectively eliminates this noise channel. However, this unmasks other, more subtle decoherence mechanisms, primarily charge noise, which arises from fluctuating electric fields caused by defects at material interfaces.^[7]



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Logical relationship of decoherence mechanisms in silicon.

Quantitative Data: Coherence Times and Fidelities

Numerous studies have quantified the improvements in qubit performance in enriched ^{28}Si . Coherence times have been observed to increase by orders of magnitude compared to natural silicon.^{[1][7]} The following tables summarize key performance metrics for different qubit implementations in ^{28}Si .

Table 1: Coherence Times in Enriched **Silicon-28**

Qubit Type	^{29}Si Concentration	Coherence Time (T_2)	Coherence Time (T_2^*)	Coherence Time (T_1)	Reference
P-31 Donor Electron Spin	< 50 ppm	> 1 s	-	-	[1]
P-31 Donor Nuclear Spin	< 50 ppm	~ 1 hour	-	-	[1]
Quantum Dot (Si/SiGe)	800 ppm	-	120 ns	28 ms	[10]
Quantum Dot (Si/SiGe)	60 ppm	131 μs	19.14 μs	> 1 s	[11][12]
B-acceptor Hole Spin	Bulk ^{28}Si	10 ms	-	-	[13]
Quantum Dot (MOS)	Isotopically Purified	-	-	2.8 ms (@ 1.1 K)	[14]

Table 2: Gate Fidelities in Enriched **Silicon-28**

Qubit Type	Gate Type	Fidelity	Reference
P-31 Donor Electron Spin	1-Qubit	99.95%	[15] [16]
P-31 Donor Nuclear Spin	1-Qubit	99.99%	[15] [16]
Quantum Dot (MOS)	1-Qubit	> 99.5%	[17]
Quantum Dot (Si/SiGe)	1-Qubit	98.6% (@ 1 K)	[18]
Quantum Dot (Si/SiGe)	2-Qubit	> 99%	[19]
Quantum Dot Array (Si/SiGe)	1-Qubit (Avg.)	93.5 - 98.0%	[20]

Conclusion and Future Outlook

The preliminary investigations into **Silicon-28** have unequivocally established it as a premier material for hosting high-performance spin qubits. The ability to engineer the isotopic composition of silicon to create a nuclear spin-free environment has led to dramatic increases in coherence times and gate fidelities, pushing these metrics above the thresholds required for quantum error correction.[\[15\]](#)[\[16\]](#) The compatibility of silicon with industrial CMOS fabrication processes further strengthens its case as a scalable platform for quantum computing.[\[4\]](#)[\[21\]](#)

Future research will likely focus on several key areas. First, improving the quality of interfaces in Si/SiGe and MOS devices is crucial to mitigate the now-dominant effects of charge noise.[\[7\]](#) Second, scaling up from single and few-qubit devices to large, interconnected processor arrays presents significant engineering challenges in terms of device variability and control electronics.[\[20\]](#)[\[22\]](#) Finally, continued efforts to refine isotopic enrichment and material growth processes will be essential to ensure a consistent supply of "quantum-grade" silicon wafers, paving the way for the development of fault-tolerant quantum computers.[\[14\]](#)

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References

- 1. Targeted enrichment of ^{28}Si thin films for quantum computing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purified Silicon Makes Bigger, Faster Quantum Computers - IEEE Spectrum [spectrum.ieee.org]
- 3. bluefors.com [bluefors.com]
- 4. qdev.nbi.ku.dk [qdev.nbi.ku.dk]
- 5. Targeted enrichment of ^{28}Si thin films for quantum computing | NIST [nist.gov]
- 6. Targeted enrichment of ^{28}Si thin films for quantum computing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. briandcolwell.com [briandcolwell.com]
- 8. medium.com [medium.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Two-qubit silicon quantum processor with operation fidelity exceeding 99% - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quantuminfo.physik.rwth-aachen.de [quantuminfo.physik.rwth-aachen.de]
- 12. quantuminfo.physik.rwth-aachen.de [quantuminfo.physik.rwth-aachen.de]
- 13. Engineering long spin coherence times of spin-orbit qubits in silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. qutech.nl [qutech.nl]
- 15. [1410.2338] Quantifying the quantum gate fidelity of single-atom spin qubits in silicon by randomized benchmarking [arxiv.org]
- 16. keio.elsevierpure.com [keio.elsevierpure.com]
- 17. pnas.org [pnas.org]

- 18. Operation of a silicon quantum processor unit cell above one kelvin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. quantumcomputingreport.com [quantumcomputingreport.com]
- 20. Universal control of a six-qubit quantum processor in silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Entanglement-based quantum information protocols designed with silicon quantum dot platform [arxiv.org]
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